The compound 4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid is a complex organic molecule primarily known as an impurity of Montelukast, a leukotriene receptor antagonist used in the management of asthma and allergic rhinitis. The molecular formula for this compound is , with a molecular weight of approximately 568.17 g/mol. It is classified under the category of pharmaceutical impurities, particularly those associated with Montelukast sodium.
The synthesis of this compound typically involves multi-step organic reactions, including:
The reactions often require specific conditions such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions. Catalysts may be employed to enhance reaction rates and yields.
The molecular structure features several functional groups, including:
The stereochemistry at the chiral center (1R configuration) plays a crucial role in its biological activity.
The compound can undergo various chemical reactions typical for organic molecules:
Reactions are generally performed under controlled conditions to ensure selectivity and yield. Analytical techniques such as High Performance Liquid Chromatography (HPLC) are commonly used to monitor reaction progress and purity.
The mechanism of action for this compound, as an impurity related to Montelukast, involves antagonism at leukotriene receptors (CysLT1). By blocking these receptors, it helps reduce bronchoconstriction and inflammation associated with asthma and allergic responses.
The binding affinity and efficacy at these receptors can be quantitatively assessed using radiolabeled ligand binding assays and functional assays in cellular models.
The compound is a solid at room temperature with a melting point that can vary based on purity but is typically in the range of 100–150 °C.
Key chemical properties include:
Relevant data from analytical methods confirm these properties through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This compound primarily serves as a reference standard in pharmaceutical research and development for quality control during the manufacturing of Montelukast. Its characterization helps ensure compliance with regulatory standards for impurities in pharmaceutical products.
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3